molecular formula C23H14O B027953 Dibenzo(def,mno)chrysene-6-methanol CAS No. 105708-72-3

Dibenzo(def,mno)chrysene-6-methanol

Cat. No. B027953
M. Wt: 306.4 g/mol
InChI Key: YWJXFEXZVZQIRV-UHFFFAOYSA-N
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Description

Dibenzo(def,mno)chrysene-6-methanol is a polycyclic aromatic hydrocarbon compound . It’s based on 4,10-disubstituted-dibenzo[def,mno]chrysene-6,12-dione and 4,10 di-substituted 6,12-bis (triisopropylsilylethynyl)dibenzo[def,mno]chrysene .


Synthesis Analysis

The synthesis of Dibenzo(def,mno)chrysene-6-methanol involves various synthetic metal-catalyzed reactions . Starting with an inexpensive commercially available textile dye known as Vat Orange #3, the conjugation at the 4- and 10-positions is extended by the attachment of both electron-rich and deficient hexylvinylphthalimide, thiophene, hexylthiophene, triphenylamine, and hexylbithiophene aromatic groups .


Molecular Structure Analysis

The molecular structure of Dibenzo(def,mno)chrysene-6-methanol is based on 4,10-disubstituted-dibenzo[def,mno]chrysene-6,12-dione and 4,10 di-substituted 6,12-bis (triisopropylsilylethynyl)dibenzo[def,mno]chrysene . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dibenzo(def,mno)chrysene-6-methanol include various synthetic metal-catalyzed reactions . These reactions help in achieving soluble dibenzo[def,mno]chrysene and dibenzo[def,mno]chrysene-6,12-dione derivatives .


Physical And Chemical Properties Analysis

Dibenzo(def,mno)chrysene-6-methanol has a molecular weight of 276.3307 . The compound has optical edge band gaps between 2.30 eV and 1.65 eV .

Future Directions

The future directions for Dibenzo(def,mno)chrysene-6-methanol could involve further exploration of its tunable electronic properties through varied molecular architecture . It could also involve the development of new polycyclic aromatic hydrocarbon compounds based on this compound .

properties

IUPAC Name

12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-11,24H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXFEXZVZQIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)CO)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147264
Record name Dibenzo(def,mno)chrysene-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(def,mno)chrysene-6-methanol

CAS RN

105708-72-3
Record name Dibenzo(def,mno)chrysene-6-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105708723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(def,mno)chrysene-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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